molecular formula C18H22N2O3S3 B2657377 N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide CAS No. 1705215-67-3

N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide

Cat. No.: B2657377
CAS No.: 1705215-67-3
M. Wt: 410.57
InChI Key: QPLHZHDGIASFLW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazepane ring, a thiophene moiety, and a benzenesulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiocarbonyl compound under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Attachment of the Benzenesulfonamide Group: The final step involves the sulfonylation of the intermediate compound with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the thiazepane ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted sulfonamides

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The thiazepane ring and thiophene moiety are particularly important for its binding affinity and selectivity.

Comparison with Similar Compounds

N,N-dimethyl-4-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide can be compared with other similar compounds, such as:

    N,N-dimethyl-4-(1,4-thiazepane-4-carbonyl)benzenesulfonamide: Lacks the thiophene moiety, which may result in different chemical reactivity and biological activity.

    N,N-dimethyl-4-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide: Contains a furan ring instead of a thiophene ring, which can affect its electronic properties and interactions with biological targets.

    N,N-dimethyl-4-(7-(pyridin-2-yl)-1,4-thiazepane-4-carbonyl)benzenesulfonamide: Features a pyridine ring, which can influence its solubility and binding characteristics.

The uniqueness of this compound lies in its combination of the thiazepane ring, thiophene moiety, and benzenesulfonamide group, which together contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N,N-dimethyl-4-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S3/c1-19(2)26(22,23)15-7-5-14(6-8-15)18(21)20-10-9-17(25-13-11-20)16-4-3-12-24-16/h3-8,12,17H,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLHZHDGIASFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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